![molecular formula C18H14BrF2N3O B283608 (4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283608.png)
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one is a chemical compound that belongs to the pyrazolone family. It is a synthetic organic molecule that has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one has also shown potential in treating inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one is its potent anticancer activity against various cancer cell lines. Additionally, the compound has shown promising results in treating inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one. One potential area of research is the development of novel formulations or delivery methods to improve the compound's solubility and bioavailability. Additionally, further studies are needed to investigate the compound's mechanism of action and potential therapeutic applications in other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one in humans.
Méthodes De Synthèse
The synthesis of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one involves the reaction of 4-bromo-2-methylbenzaldehyde, 2,4-difluoroaniline, and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the desired compound.
Applications De Recherche Scientifique
((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that the compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis.
Propriétés
Formule moléculaire |
C18H14BrF2N3O |
|---|---|
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H14BrF2N3O/c1-10-7-12(19)3-6-17(10)24-18(25)14(11(2)23-24)9-22-16-5-4-13(20)8-15(16)21/h3-9,22H,1-2H3/b14-9- |
Clé InChI |
OYBBVBLATZFPNO-ZROIWOOFSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\NC3=C(C=C(C=C3)F)F)/C(=N2)C |
SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)F)F)C(=N2)C |
SMILES canonique |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)F)F)C(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)


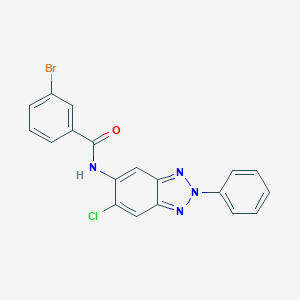

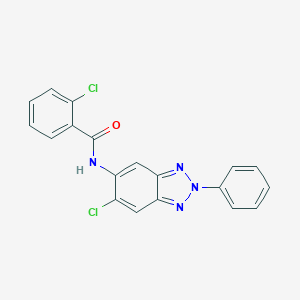
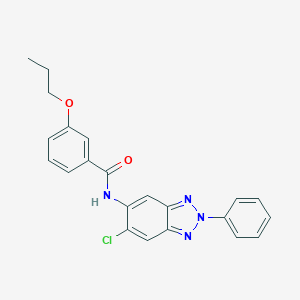
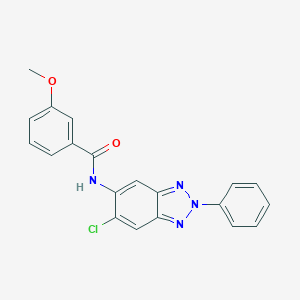
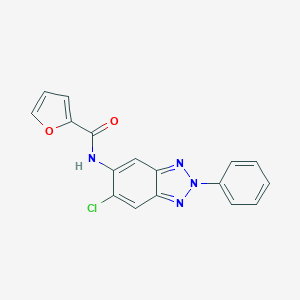
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
